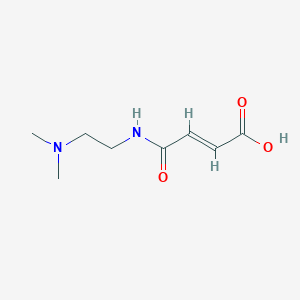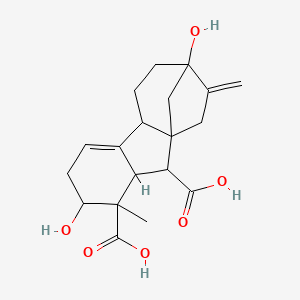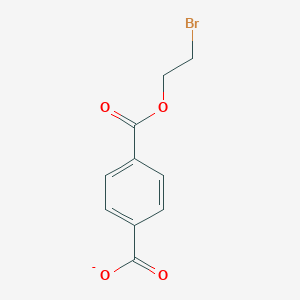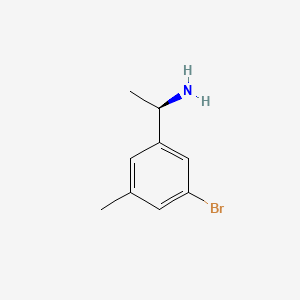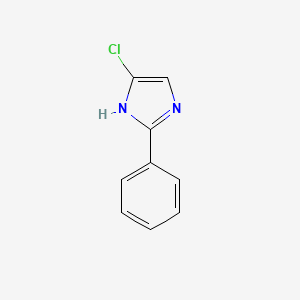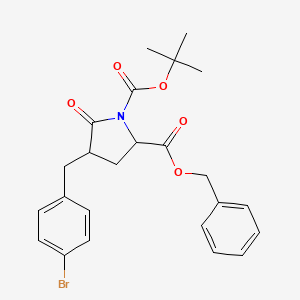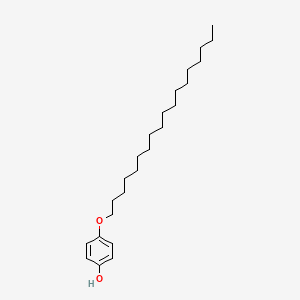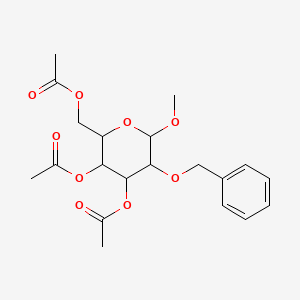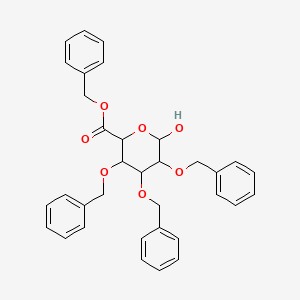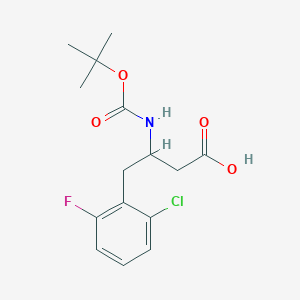
3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a chlorinated and fluorinated aromatic ring, and a butyric acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Butyric Acid Moiety: The butyric acid chain can be introduced through a series of reactions, including alkylation and oxidation.
Introduction of the Aromatic Ring: The aromatic ring with chlorine and fluorine substituents can be introduced via electrophilic aromatic substitution or through the use of pre-functionalized aromatic compounds.
Final Assembly: The protected amino group, butyric acid chain, and aromatic ring are then coupled together using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The butyric acid moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic ring can undergo reduction reactions to remove halogen substituents.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Dehalogenated aromatic compounds.
Substitution: Aromatic compounds with new functional groups replacing chlorine or fluorine.
Applications De Recherche Scientifique
3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to interact with biological targets. The chlorinated and fluorinated aromatic ring can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the chlorine and fluorine substituents.
4-(2-chloro-6-fluorophenyl)butyric Acid: Lacks the Boc-protected amino group.
3-amino-4-(2-chloro-6-fluorophenyl)butyric Acid: Lacks the Boc protection.
Uniqueness
3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid is unique due to the combination of its Boc-protected amino group, chlorinated and fluorinated aromatic ring, and butyric acid moiety. This combination of features provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H19ClFNO4 |
|---|---|
Poids moléculaire |
331.76 g/mol |
Nom IUPAC |
4-(2-chloro-6-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19ClFNO4/c1-15(2,3)22-14(21)18-9(8-13(19)20)7-10-11(16)5-4-6-12(10)17/h4-6,9H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
Clé InChI |
XJMXHNSLZOMLNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



